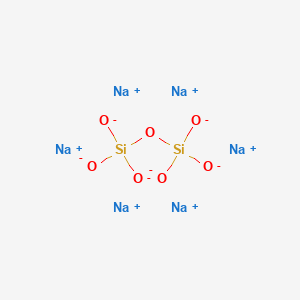
Hexasodium diorthosilicate
概要
説明
Hexasodium diorthosilicate is a compound that is commonly used in scientific research. It is also known as sodium silicate or water glass. This compound is formed by combining sodium carbonate and silicon dioxide. It has various applications in the field of science, including its use as a catalyst, a binding agent, and a stabilizer.
科学的研究の応用
Hexasodium diorthosilicate has various scientific research applications. It is commonly used as a catalyst in the production of biodiesel from vegetable oils. It also has applications in the production of ceramics, detergents, and paper. In addition, hexasodium diorthosilicate is used as a binding agent in the construction industry. It is also used as a stabilizer for soil and as a flocculating agent in wastewater treatment.
作用機序
The mechanism of action of hexasodium diorthosilicate is not fully understood. However, it is believed that the compound works by forming a protective layer on the surface of the material it is applied to. This layer prevents the material from breaking down or reacting with other substances. In addition, hexasodium diorthosilicate is believed to work by increasing the pH of the solution it is added to, which can have various effects on the chemical reactions that occur.
生化学的および生理学的効果
Hexasodium diorthosilicate has not been extensively studied for its biochemical and physiological effects. However, it is believed to be safe for use in laboratory experiments. In addition, it has been found to have low toxicity and low environmental impact.
実験室実験の利点と制限
The advantages of using hexasodium diorthosilicate in laboratory experiments include its low toxicity, low environmental impact, and ability to act as a stabilizer and binding agent. However, its limitations include its limited solubility in water, which can make it difficult to work with in certain applications.
将来の方向性
There are many future directions for the use of hexasodium diorthosilicate in scientific research. One area of research is its potential use as a catalyst for the production of biofuels. Another area of research is its use as a binding agent in the construction industry. In addition, there is potential for hexasodium diorthosilicate to be used as a flocculating agent in wastewater treatment. Further research is needed to fully understand the potential applications of this compound in scientific research.
Conclusion:
Hexasodium diorthosilicate is a compound that has various applications in scientific research. It is commonly used as a catalyst, a binding agent, and a stabilizer. Its mechanism of action is not fully understood, but it is believed to work by forming a protective layer on the surface of the material it is applied to. Hexasodium diorthosilicate has low toxicity and low environmental impact, making it safe for use in laboratory experiments. There are many future directions for the use of this compound in scientific research, and further research is needed to fully understand its potential applications.
特性
CAS番号 |
15593-82-5 |
|---|---|
製品名 |
Hexasodium diorthosilicate |
分子式 |
Na6O7Si2 |
分子量 |
306.1 g/mol |
IUPAC名 |
hexasodium;trioxido(trioxidosilyloxy)silane |
InChI |
InChI=1S/6Na.O7Si2/c;;;;;;1-8(2,3)7-9(4,5)6/q6*+1;-6 |
InChIキー |
PMYUVOOOQDGQNW-UHFFFAOYSA-N |
SMILES |
[O-][Si]([O-])([O-])O[Si]([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
正規SMILES |
[O-][Si]([O-])([O-])O[Si]([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
その他のCAS番号 |
15593-82-5 |
関連するCAS |
1344-09-8 (Parent) |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


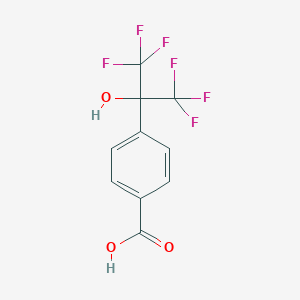
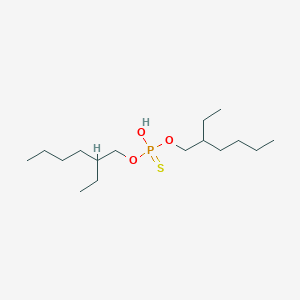
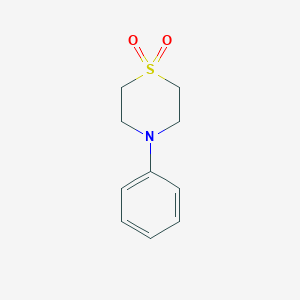







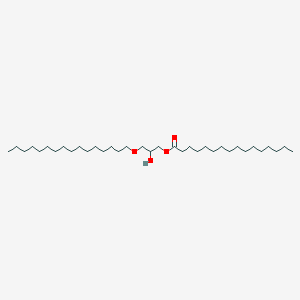

![4-[(4-methoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B101525.png)